Non-Reactive Free Acid Form Enables Negative Control Experiments Unavailable with NHS Esters
Cy5.5 carboxylic acid (methyl) contains an unactivated carboxyl group that lacks spontaneous coupling activity toward amines, making it a true non-reactive fluorophore suitable as a negative control in labeling experiments . In contrast, Cy5.5 NHS ester contains an N-hydroxysuccinimidyl ester group that reacts efficiently with primary amines to form stable amide bonds, with typical conjugation yields ranging from 70% to 85% under standard conditions (pH 8.0–8.5, DMSO/water) [1]. Substituting the free acid for an NHS ester in a control experiment introduces unwanted covalent labeling, invalidating baseline measurements.
| Evidence Dimension | Reactivity toward primary amines |
|---|---|
| Target Compound Data | Non-reactive; no spontaneous amine conjugation |
| Comparator Or Baseline | Cy5.5 NHS ester: Reactive; conjugation yield 70–85% (pH 8.0–8.5, DMSO/water, 20–30°C) |
| Quantified Difference | Qualitative functional group difference: free carboxyl vs. activated NHS ester; conjugation yield difference: 0% vs. 70–85% |
| Conditions | Functional group state comparison; conjugation yield data from carbodiimide-mediated coupling of Cy5/Cy5.5 carboxylic acid derivatives with amine-containing substrates |
Why This Matters
Procurement of the correct functional form (free acid vs. NHS ester) is non-negotiable for control experiments; substitution yields false-negative or false-positive results and invalidates experimental conclusions.
- [1] Xian Ruixi Biotechnology. Synthesis and quality control of CY5.5-hypoxanthine. 'Chemical coupling method: Carboxylic acid groups of CY5/CY5.5 are activated via NHS/EDC to form active esters, reacting with amino groups under weakly alkaline conditions (pH 8.0-8.5) to form amide bonds, yield 70%-85%.' View Source
